molecular formula C7H8N2O2 B565659 2-Methyl-4-nitroaniline-d3 CAS No. 1246815-44-0

2-Methyl-4-nitroaniline-d3

Cat. No.: B565659
CAS No.: 1246815-44-0
M. Wt: 155.171
InChI Key: XTTIQGSLJBWVIV-FIBGUPNXSA-N
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Description

2-Methyl-4-nitroaniline-d3 is a deuterated form of 2-Methyl-4-nitroaniline, a compound widely used in various scientific research and industrial applications. The deuterated form, this compound, is particularly valuable in studies involving metabolic pathways and drug metabolism due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Methyl-4-nitroaniline-d3 typically involves the nitration of 2-Methylaniline followed by deuteration. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group at the para position relative to the amino group. The deuteration is achieved by replacing the hydrogen atoms with deuterium using deuterated reagents under specific conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography, is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-nitroaniline-d3 undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as iron and hydrochloric acid.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and alkylation, to form derivatives with different functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Reduction: 2-Methyl-4-phenylenediamine.

    Substitution: Various acylated or alkylated derivatives.

    Oxidation: 2-Methyl-4-nitrobenzoic acid.

Scientific Research Applications

2-Methyl-4-nitroaniline-d3 is extensively used in scientific research due to its unique properties:

    Chemistry: It serves as a tracer molecule in studies of reaction mechanisms and metabolic pathways.

    Biology: Used in labeling experiments to track the incorporation and metabolism of compounds in biological systems.

    Medicine: Plays a role in drug metabolism studies to understand the pharmacokinetics and dynamics of deuterated drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitroaniline-d3 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes involved in metabolic pathways, altering their activity due to the presence of deuterium.

    Pathways Involved: It can influence oxidative and reductive pathways, affecting the overall metabolic profile of the system under study.

Comparison with Similar Compounds

  • 2-Methyl-4-nitroaniline
  • 2-Methyl-6-nitroaniline
  • 4-Methyl-2-nitroaniline
  • 2-Methyl-3-nitroaniline

Comparison: 2-Methyl-4-nitroaniline-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it more stable and allow for precise tracking in metabolic studies, unlike its non-deuterated counterparts.

Properties

CAS No.

1246815-44-0

Molecular Formula

C7H8N2O2

Molecular Weight

155.171

IUPAC Name

4-nitro-2-(trideuteriomethyl)aniline

InChI

InChI=1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3/i1D3

InChI Key

XTTIQGSLJBWVIV-FIBGUPNXSA-N

SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N

Synonyms

2-Methyl-4-nitro-benzenamine-d3;  4-Nitro-o-toluidine-d3;  1-Amino-2-methyl-4-nitrobenzene-d3;  2-Amino-1-methyl-5-nitrobenzene-d3;  2-Amino-5-nitrotoluene-d3;  2-Methyl-4-nitrobenzenamine-d3;  2-Methyl-4-nitrophenylamine-d3;  Fast Red RL Base-d3; 

Origin of Product

United States

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